molecular formula C14H18O4 B14425751 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate CAS No. 83365-90-6

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate

Katalognummer: B14425751
CAS-Nummer: 83365-90-6
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: DGFNCAPDQKYQJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, specifically, features a hydroxy group, a phenoxymethyl group, and a butyl prop-2-enoate moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-hydroxy-2-(phenoxymethyl)butanol. This reaction is catalyzed by sulfuric acid and involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for neutralization and purification ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 4-oxo-2-(phenoxymethyl)butyl prop-2-enoate.

    Reduction: Formation of 4-hydroxy-2-(phenoxymethyl)butanol.

    Substitution: Formation of various substituted phenoxymethyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate involves its interaction with various molecular targets:

    Molecular Targets: The hydroxy and ester groups can form hydrogen bonds and interact with enzymes or receptors.

    Pathways Involved: The compound can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butyl Acrylate: Similar in structure but lacks the hydroxy and phenoxymethyl groups.

    Methyl Methacrylate: Contains a methacrylate group instead of a prop-2-enoate group.

    Ethyl Acrylate: Similar ester group but with an ethyl substituent instead of a butyl group.

Uniqueness

4-Hydroxy-2-(phenoxymethyl)butyl prop-2-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the hydroxy group enhances its reactivity, making it a valuable compound in various fields of research and industry .

Eigenschaften

CAS-Nummer

83365-90-6

Molekularformel

C14H18O4

Molekulargewicht

250.29 g/mol

IUPAC-Name

[4-hydroxy-2-(phenoxymethyl)butyl] prop-2-enoate

InChI

InChI=1S/C14H18O4/c1-2-14(16)18-11-12(8-9-15)10-17-13-6-4-3-5-7-13/h2-7,12,15H,1,8-11H2

InChI-Schlüssel

DGFNCAPDQKYQJV-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OCC(CCO)COC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.